molecular formula C20H22N4O4 B12183069 N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide

Cat. No.: B12183069
M. Wt: 382.4 g/mol
InChI Key: QRNDLKBYCJRZQC-UHFFFAOYSA-N
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Description

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the attachment of the methoxyphenyl group, and the coupling with the pyridine carboxamide. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the pyrrolidinone ring produces pyrrolidine derivatives.

Scientific Research Applications

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide
  • N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Uniqueness

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-28-17-4-2-3-16(12-17)24-13-15(11-18(24)25)20(27)23-10-9-22-19(26)14-5-7-21-8-6-14/h2-8,12,15H,9-11,13H2,1H3,(H,22,26)(H,23,27)

InChI Key

QRNDLKBYCJRZQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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